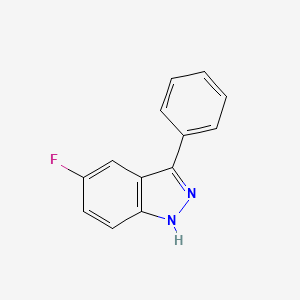

5-Fluoro-3-Phenyl-1H-Indazole

Description

Structure

3D Structure

Properties

CAS No. |

57614-63-8 |

|---|---|

Molecular Formula |

C13H9FN2 |

Molecular Weight |

212.22 g/mol |

IUPAC Name |

5-fluoro-3-phenyl-1H-indazole |

InChI |

InChI=1S/C13H9FN2/c14-10-6-7-12-11(8-10)13(16-15-12)9-4-2-1-3-5-9/h1-8H,(H,15,16) |

InChI Key |

FCEFAKZVWVLBQZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC3=C2C=C(C=C3)F |

Origin of Product |

United States |

Significance of Indazole Heterocycles As Privileged Scaffolds in Drug Discovery and Development

The indazole nucleus is a versatile and highly valued scaffold in medicinal chemistry, primarily due to its diverse biological activities. researchgate.netlongdom.org This significance stems from its ability to engage in various biological interactions, including hydrogen bonding and π-π stacking, which are crucial for binding to enzymes and receptors. longdom.org The presence of nitrogen atoms in the pyrazole (B372694) ring, combined with the aromatic benzene (B151609) ring, creates a unique electronic environment that can be readily modified to fine-tune the pharmacological properties of the resulting molecules. researchgate.netigi-global.com

Indazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including but not limited to:

Anti-inflammatory igi-global.commdpi.com

Antimicrobial researchgate.netigi-global.com

Antiviral researchgate.netigi-global.com

Antiarrhythmic mdpi.comresearchgate.net

The therapeutic importance of the indazole scaffold is underscored by its presence in several commercially successful drugs. researchgate.netnih.gov For instance, Bendazac is an anti-inflammatory agent, and Granisetron is used as an antiemetic to manage nausea and vomiting caused by chemotherapy. nih.gov More recent examples include targeted cancer therapies like Pazopanib , a tyrosine kinase inhibitor. nih.govbeilstein-journals.org The proven track record of indazole-based drugs in the clinic continues to fuel research into novel derivatives with improved efficacy and selectivity. longdom.orgnih.gov

Overview of the 1h Indazole Tautomer and Its Thermodynamic Stability Relative to Other Isomers

Indazole can exist in different tautomeric forms, with the position of the proton on the nitrogen atoms of the pyrazole (B372694) ring being the distinguishing feature. The most common and extensively studied tautomers are 1H-indazole and 2H-indazole. mdpi.comnih.govresearchgate.net A third, less common tautomer, 3H-indazole, is also possible. chemicalbook.com

| Tautomer | Description |

|---|---|

| 1H-Indazole | The proton is located on the nitrogen atom at position 1. This is the benzenoid form and is generally the most thermodynamically stable. mdpi.comresearchgate.netchemicalbook.com |

| 2H-Indazole | The proton is on the nitrogen atom at position 2. This is the quinonoid form and is typically less stable than the 1H-tautomer. researchgate.netbeilstein-journals.org |

| 3H-Indazole | The proton is attached to the carbon at position 3, resulting in a non-aromatic five-membered ring. This form is not very common. chemicalbook.com |

The thermodynamic stability of the 1H-indazole tautomer is a critical aspect of its chemistry. nih.govresearchgate.net Theoretical calculations and experimental studies have consistently shown that the 1H-form is more stable than the 2H-form. chemicalbook.comrsc.org The energy difference between the two tautomers has been calculated to be approximately 3.6 kcal/mol, favoring the 1H-indazole. chemicalbook.comrsc.org This stability is attributed to the benzenoid character of the fused ring system in the 1H-tautomer, which confers greater aromaticity compared to the quinonoid structure of the 2H-tautomer. researchgate.netrsc.org The predominance of the 1H-tautomer has significant implications for the synthesis and reactivity of indazole derivatives, as it often dictates the regioselectivity of chemical reactions. nih.govbeilstein-journals.org

Contextual Importance of Fluorinated Indazole Derivatives in Pharmaceutical Research

The introduction of fluorine atoms into drug candidates has become a widely adopted strategy in medicinal chemistry to enhance their pharmacological profiles. nih.govnih.gov Fluorine possesses unique properties, including high electronegativity, a small van der Waals radius, and the ability to form strong carbon-fluorine bonds. nih.gov When incorporated into the indazole scaffold, fluorine can profoundly influence a molecule's:

Lipophilicity: Fluorine substitution can increase a molecule's ability to pass through biological membranes. nih.govontosight.ai

Metabolic Stability: The strength of the C-F bond can block sites of metabolic oxidation, leading to a longer half-life in the body. nih.govontosight.ai

Binding Affinity: Fluorine can alter the electronic properties of the molecule, potentially leading to stronger interactions with the target protein. nih.gov

Research has shown that fluorinated indazoles can exhibit improved biological activity. For example, fluorination of the indazole ring has been shown to increase the inhibitory potency and selectivity of compounds targeting neuronal nitric oxide synthase. The strategic placement of fluorine atoms can lead to more potent and selective drug candidates, making fluorinated indazoles a particularly attractive area of research. nih.gov

Current Research Landscape and Academic Interest in 5 Fluoro 3 Phenyl 1h Indazole and Its Analogues

Established Synthetic Routes to General Indazole Scaffolds

The construction of the indazole core is a well-trodden path in organic synthesis, with a variety of methods developed to achieve this bicyclic heterocyclic system. These methods often provide the foundational framework upon which specific functionalities, such as those in this compound, can be installed.

Cyclization Reactions and Annulation Approaches

Cyclization reactions represent a fundamental and widely employed strategy for the synthesis of the indazole scaffold. These reactions typically involve the formation of the pyrazole (B372694) ring fused to a benzene (B151609) ring. A common approach is the reaction of 2-halobenzaldehydes or 2-haloketones with hydrazines. For instance, a mixture of a 2-bromobenzaldehyde (B122850) with a monosubstituted hydrazine, heated in the presence of a palladium catalyst and a base, can yield 1-aryl-1H-indazoles. thieme-connect.de Another classical method involves the diazotization of o-toluidine (B26562) derivatives followed by ring closure. chemicalbook.com

Annulation approaches, particularly [3+2] cycloadditions, have also emerged as powerful tools. The reaction of arynes with diazo compounds provides a direct route to the indazole core. chemicalbook.com For example, arynes generated in situ from o-(trimethylsilyl)aryl triflates can react with various diazo compounds at room temperature in the presence of a fluoride (B91410) source like cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (TBAF) to afford substituted 1H-indazoles. chemicalbook.com

A notable example of a cyclization approach is the tin(II) chloride-mediated cyclization of 2-nitrobenzylamines, which offers a mild and efficient route to 2-aryl-2H-indazoles. nih.gov This method is applicable to a wide range of substrates with both electron-donating and electron-withdrawing substituents. nih.gov

| Cyclization Method | Starting Materials | Reagents and Conditions | Product Type | Reference |

| Palladium-catalyzed Cyclization | 2-Bromobenzaldehyde, Hydrazine | Pd(OAc)₂, dppp, t-BuONa, Toluene, 100°C | 1-Aryl-1H-indazoles | thieme-connect.de |

| [3+2] Cycloaddition | o-(trimethylsilyl)aryl triflate, Diazo compound | CsF or TBAF, Room Temperature | Substituted 1H-indazoles | chemicalbook.com |

| Reductive Cyclization | 2-Nitrobenzylamine | SnCl₂·2H₂O, Ethanol, 40°C | 2-Aryl-2H-indazoles | nih.gov |

Metal-Catalyzed Coupling Reactions, including Palladium Catalysis

Palladium-catalyzed cross-coupling reactions are indispensable in modern organic synthesis and have been extensively applied to the functionalization of the indazole nucleus. The Suzuki-Miyaura coupling is a particularly effective method for introducing aryl or heteroaryl substituents at various positions of the indazole ring. rsc.org

A common strategy for the synthesis of 3-aryl-1H-indazoles involves the initial iodination of the indazole at the C-3 position, followed by a palladium-catalyzed Suzuki coupling with an appropriate arylboronic acid. sciensage.info For example, 3-iodoindazole can be coupled with a variety of aromatic boronic acids in dimethylformamide (DMF) using a palladium catalyst to yield 3-aryl-1H-indazoles in good yields. sciensage.info This methodology is crucial for the synthesis of compounds like this compound, where a phenyl group is attached to the C-3 position. The synthesis of the key intermediate, 5-fluoro-3-iodo-1H-indazole, makes this route highly feasible. lookchem.com

The reaction conditions for Suzuki-Miyaura couplings on the indazole scaffold can be optimized. For instance, the coupling of 5-bromoindazoles with boronic acids has been successfully achieved using Pd(dppf)Cl₂ as the catalyst in the presence of a base like potassium carbonate (K₂CO₃) in dimethoxyethane at 80°C. mdpi.comresearchgate.net Microwave-assisted Suzuki-Miyaura couplings have also been shown to be effective, in some cases leading to concomitant deprotection of protecting groups like Boc. nih.gov

| Catalyst | Substrates | Base | Solvent | Temperature | Yield (%) | Reference |

| Pd(dppf)Cl₂ | 5-Bromo-1-ethyl-1H-indazole, N-Boc-2-pyrroleboronic acid | K₂CO₃ | Dimethoxyethane | 80°C | High | mdpi.comresearchgate.net |

| Pd(PPh₃)₄ | tert-Butyl 3-iodo-5-methoxy-1H-indazole-1-carboxylate, Phenylboronic acid | Na₂CO₃ | 1,4-Dioxane/Water | 120°C (Microwave) | High | nih.gov |

| Pd Catalyst | 3-Iodoindazole, Aromatic boronic acids | Not specified | DMF | Not specified | 55-70 | sciensage.info |

Reactions Involving Diazo Compounds and Benzyne (B1209423) Annulation Strategies

The reaction of diazo compounds with benzynes represents a powerful and direct [3+2] cycloaddition strategy for constructing the indazole skeleton. chemicalbook.com This method allows for the formation of a wide range of substituted indazoles under mild conditions. chemicalbook.com The benzyne is typically generated in situ from precursors like o-(trimethylsilyl)aryl triflates in the presence of a fluoride source. chemicalbook.com

The nature of the diazo compound and the substituents on the benzyne can influence the final product. For instance, the reaction of benzynes with monosubstituted diazo compounds generally leads to 1H-indazoles through the rearrangement of the initially formed 3H-indazole. chemicalbook.com The functionalization at the C-3 position of the resulting indazole is determined by the substituent on the diazo compound.

Amide Cross-Coupling Methodologies

Amide cross-coupling reactions have also been utilized in the synthesis of indazole derivatives. For example, a palladium-catalyzed arylation of benzophenone (B1666685) hydrazone followed by an acidic deprotection/cyclization sequence provides a route to substituted 3-aminoindazoles from 2-bromobenzonitriles. More directly related to the synthesis of indazole carboxamides, N-(3-bromophenyl)-1-butyl-1H-indazole-3-carboxamide has been synthesized using HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) as a coupling reagent. rsc.org This amide can then undergo further functionalization, such as Suzuki-Miyaura coupling, to introduce various aryl groups. rsc.org

Targeted Synthetic Strategies for the Introduction of Fluorine to Indazole Systems

The incorporation of fluorine into the indazole ring can significantly modulate the physicochemical and biological properties of the molecule. Specific strategies have been developed for the targeted fluorination of the indazole scaffold.

Chemical Fluorination Utilizing Electrophilic and Nucleophilic Reagents

Electrophilic fluorinating reagents are commonly used to introduce fluorine onto electron-rich aromatic systems. For the indazole core, reagents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) have been employed. rsc.org The synthesis of fluorinated indazoles can be achieved through the direct fluorination of the indazole ring. For instance, the fluorination of an indazole intermediate with Selectfluor® at room temperature can selectively introduce a fluorine atom at the 5-position.

Nucleophilic fluorination, often involving the displacement of a leaving group such as a nitro group or a halogen, is another key strategy. researchgate.netresearchgate.net An efficient route to substituted 1-aryl-1H-indazoles involves the preparation of arylhydrazones from acetophenones or benzaldehydes that are substituted with fluorine at the C2 position and a nitro group at the C5 position. researchgate.net Subsequent deprotonation and nucleophilic aromatic substitution (SNAr) ring closure leads to the formation of the fluorinated indazole. researchgate.net Palladium-catalyzed nucleophilic fluorination of aryl bromides has also been developed, providing a method for converting bromoindazoles to their fluoro-analogues. acs.org

A practical approach for synthesizing 5-bromo-4-fluoro-1H-indazole starts from 3-fluoro-2-methylaniline, which undergoes bromination, a ring-closure reaction, and deprotection. google.com This fluorinated indazole can then serve as a versatile intermediate for further functionalization.

| Fluorination Method | Reagent | Position of Fluorination | Conditions | Reference |

| Electrophilic Fluorination | Selectfluor® | 5-position | Room Temperature | |

| Nucleophilic Aromatic Substitution (SNAr) | Arylhydrazone from 2-fluoro-5-nitrobenzaldehyde | 5-position | Deprotonation and ring closure | researchgate.net |

| Synthesis from Fluorinated Precursor | 3-Fluoro-2-methylaniline | 4-position | Bromination, ring closure, deprotection | google.com |

Approaches to Fluorinated Pyrimido[1,2-b]indazole Derivatives via Metal/Additive-Free Annulation

A novel and efficient three-component reaction has been developed for the synthesis of various fluorinated pyrimido[1,2-b]indazole derivatives. nih.gov This method involves the simultaneous formation of two C-N bonds and one C-F bond in a single operation. acs.orgacs.org The reaction proceeds without the need for metal catalysts or other additives, which is a significant advantage for the synthesis of fluorinated heterocycles intended for pharmaceutical and chemical research applications. nih.govacs.org

The synthesis utilizes enaminones, 3-aminoindazoles, and Selectfluor as the key reactants. acs.org This approach demonstrates excellent compatibility with a wide range of functional groups, accommodating both aliphatic and aromatic substituents on the enaminones. nih.govacs.org The reactions are typically carried out under mild conditions. acs.org This metal-free annulation strategy provides a straightforward and highly valuable route to a class of compounds that were previously difficult to access, as methods for synthesizing fluorinated pyrimido[1,2-b]indazoles have been scarce. mdpi.comresearchgate.net

Other notable approaches for the synthesis of the parent pyrimido[1,2-b]indazole core include a BF₃·Et₂O promoted intermolecular cyclization between 3-aminoindazoles and 3-ethoxycyclobutanones, and a cascade cyclization reaction to produce chalcogen-facilitated pyrimido[1,2-b]indazoles. acs.org

Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide (NFSI)

A simple, efficient, and metal-free method for the direct fluorination of 2H-indazoles has been established using N-Fluorobenzenesulfonimide (NFSI) as the fluorinating agent. organic-chemistry.orgnih.govacs.org This process is noteworthy for its use of water as an environmentally benign solvent and its ability to proceed under ambient air. organic-chemistry.orgchemistryviews.org The reaction provides direct access to a variety of fluorinated indazole derivatives in good yields. organic-chemistry.org

The methodology is highly regioselective, introducing a fluorine atom specifically at the C-3 position of the 2H-indazole ring. chemistryviews.org The reaction conditions are mild, typically involving heating the 2H-indazole substrate with NFSI in water at 80 °C for a duration ranging from 15 minutes to 8 hours, depending on the specific substrate. chemistryviews.org This protocol is robust, demonstrating broad substrate scope and high tolerance for various functional groups, including both electron-donating and electron-withdrawing substituents. organic-chemistry.org For instance, 2-phenyl-2H-indazole, 2-(p-tolyl)-2H-indazole, and 2-benzyl-2H-indazole are all effectively fluorinated to their corresponding 3-fluoro derivatives in good to excellent yields. acs.org

Mechanistic studies suggest that the transformation proceeds via a radical pathway. organic-chemistry.orgacs.org The scalability of this protocol has been confirmed through a successful gram-scale synthesis that maintained high efficiency. organic-chemistry.org

Table 1: Fluorination of Various 2H-Indazoles with NFSI This table is generated based on findings from the described synthetic methodology. organic-chemistry.orgacs.org

| Substrate | Product | Yield |

| 2-Phenyl-2H-indazole | 3-Fluoro-2-phenyl-2H-indazole | Not specified in abstract |

| 2-(p-tolyl)-2H-indazole | 3-Fluoro-2-(p-tolyl)-2H-indazole | 33% (initial test) - 87% (optimized) |

| 2-Benzyl-2H-indazole | 2-Benzyl-3-fluoro-2H-indazole | Excellent yield |

| 2-(tert-butyl)-2H-indazole | 2-(tert-butyl)-3-fluoro-2H-indazole | 87% |

Synthesis of Trifluoromethylated Indazole Derivatives

The introduction of a trifluoromethyl (CF₃) group into the indazole scaffold is of significant interest. Methodologies to achieve this include condensation reactions and cascade cyclizations.

One prominent method involves the synthesis of trifluoromethylated pyrimido[1,2-b]indazol-4(1H)-one derivatives through a simple condensation reaction. mdpi.comexlibrisgroup.com This approach uses 3-aminoindazole derivatives and ethyl 4,4,4-trifluoro-3-oxobutanoate as starting materials, producing the desired products in good to excellent yields. researchgate.netnih.gov The resulting pyrimido[1,2-b]indazolone core can be further functionalized. For example, chlorination followed by Suzuki-Miyaura cross-coupling or aromatic nucleophilic substitution (SNAr) reactions allows for the creation of a diverse library of trifluoromethylated pyrimido[1,2-b]indazole derivatives. mdpi.comnih.gov

A different strategy provides a solvent-dependent selective synthesis of CF₃-tethered indazole derivatives. acs.orgnih.gov This method relies on the cascade reactions of 1-arylpyrazolidinones with trifluoromethyl ynones. acs.org The reaction mechanism involves a complex sequence of N–H/C–H/C–N/C–C bond cleavages, pyrazole ring formation, and pyrazolidinone ring opening. nih.gov A key feature of this process is the role of the trifluoromethyl ynone, which acts as a C1 synthon for the pyrazole scaffold and facilitates the ring opening to provide a trifluoropropenoxy fragment. acs.org The choice of solvent is critical; conducting the reaction in trifluoroethanol instead of dichloroethane leads to indazole derivatives with a trifluoroethoxy moiety via in situ transesterification. nih.gov

Table 2: Examples of Synthesized Trifluoromethylated Indazole Derivatives Data extracted from research on the condensation of 3-aminoindazoles with a trifluoromethylated ketoester. mdpi.com

| Compound Name | Yield | Melting Point (°C) |

| 2-Trifluoromethyl-1H-pyrimido[1,2-b]indazol-4-one | 70% | 274–276 |

| 10-Chloro-2-trifluoromethyl-1H-pyrimido[1,2-b]indazol-4-one | 59% | 289–291 |

| 4-Chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole | 78% | 165–167 |

Specific Synthetic Considerations for this compound

While a specific, detailed synthesis for this compound (CAS 57614-63-8) is not explicitly detailed in the provided search results, its synthesis can be contemplated through established methods for constructing substituted indazoles. ambeed.com The strategies would likely involve either building the indazole ring with the required substituents in place or functionalizing a pre-formed 5-fluoro-1H-indazole core.

One potential pathway could adapt the general synthesis of 1-aryl-1H-indazoles, which can be achieved through a one-pot domino process involving the formation of an arylhydrazone followed by a nucleophilic aromatic substitution (SNAr) ring closure. nih.gov Another approach could start from a substituted aniline (B41778) precursor, such as a derivative of 3-fluoro-2-methylaniline, which has been used to synthesize 5-bromo-4-fluoro-1H-indazole via bromination, ring closure, and deprotection steps. google.com

Alternatively, functionalization of a pre-existing indazole ring is a viable route. For example, the synthesis of 5-fluoro-1H-indazole-3-carboxylic acid methyl ester is known and serves as a versatile intermediate. chemshuttle.com This compound's carboxylate group at the 3-position could potentially be converted to a phenyl group through various cross-coupling reactions after transformation into a suitable leaving group like a halide. Similarly, the synthesis of a 3-(4-piperidinyl)-1H-indazole derivative from a 3-(1-methyl-4-piperidinyl)-1H-indazole precursor demonstrates that modifications at the 3-position are feasible. prepchem.com

Therefore, a plausible synthesis for this compound could involve the cyclization of a fluorinated phenylhydrazone or the chemical modification of an intermediate like 5-fluoro-1H-indazole-3-carboxylic acid methyl ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of magnetically active nuclei. For this compound, a multi-nuclear approach involving ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR is essential for an unambiguous assignment of its structure.

The ¹H NMR spectrum of this compound provides characteristic signals for the protons in both the phenyl and the fluorinated indazole ring systems. In a deuterated chloroform (B151607) (CDCl₃) solvent, the proton on the C3a carbon of the indazole ring typically appears as a singlet at approximately 8.17 ppm. The protons of the phenyl group and the indazole ring system usually appear as a complex multiplet in the aromatic region, between 7.21 and 7.72 ppm. beilstein-journals.org The broad signal corresponding to the N-H proton of the indazole ring can be observed further downfield, often around 11.18 ppm in a similar compound, 3-phenyl-1H-indazole, though its chemical shift can be highly dependent on solvent and concentration. mdpi.com

Table 1: ¹H NMR Chemical Shifts for this compound in CDCl₃ beilstein-journals.org

| Proton | Chemical Shift (δ) in ppm | Multiplicity |

| H-3a | 8.17 | d (J = 1.0 Hz) |

| Aromatic & Indazole Protons | 7.21 - 7.72 | m |

Note: The specific assignments for each proton within the multiplet require advanced 2D NMR techniques.

¹³C NMR spectroscopy is instrumental in defining the carbon framework of this compound. The carbon atom bonded to the fluorine, C-5, exhibits a characteristic doublet due to carbon-fluorine coupling. In CDCl₃, the C-5 signal for 5-Fluoro-1-phenyl-1H-indazole appears at approximately 158.3 ppm with a large coupling constant (J = 239.4 Hz). beilstein-journals.org The other carbon signals of the indazole and phenyl rings are observed within the typical aromatic region of the spectrum. For instance, in 1-phenyl-1H-indazole, the carbon signals appear between 110.0 and 140.0 ppm. beilstein-journals.org The specific chemical shifts are influenced by the substitution pattern and the electronic effects of the fluorine atom.

Table 2: Representative ¹³C NMR Data for a 5-Fluoro-1-phenyl-1H-indazole derivative in CDCl₃ beilstein-journals.org

| Carbon | Chemical Shift (δ) in ppm | Coupling Constant (J) in Hz |

| C-5 | 158.3 | d, J = 239.4 |

| C-3a | 135.1 | d, J = 5.5 |

| C-7 | 125.5 | d, J = 10.3 |

| C-6 | 116.7 | d, J = 27.4 |

| C-4 | 111.7 | d, J = 9.5 |

| C-7a | 105.4 | d, J = 23.5 |

| Phenyl C | 122.8 - 140.0 |

¹⁹F NMR is a highly sensitive technique for directly observing the fluorine atom. biophysics.org The chemical shift of the fluorine nucleus is exquisitely sensitive to its local electronic environment, making it a powerful probe for structural confirmation. nih.gov For fluorinated aromatic compounds, the ¹⁹F chemical shift can vary significantly depending on the position and nature of other substituents. biophysics.org In a related compound, 5-fluoro-3-methyl-1H-indole, the ¹⁹F signal is observed at -125.24 ppm in CDCl₃. rsc.org The exact chemical shift for this compound would provide definitive evidence for the fluorine's position at the 5-position of the indazole ring. The large chemical shift range of ¹⁹F NMR, often exceeding 300 ppm, ensures that signals are well-resolved and free from background interference. nih.govdiva-portal.org

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A broad absorption band in the region of 3400-3600 cm⁻¹ is typically indicative of the N-H stretching vibration of the indazole ring. Aromatic C-H stretching vibrations are expected to appear around 3000-3100 cm⁻¹. ekb.eg The C=C stretching vibrations of the aromatic and indazole rings generally occur in the 1400-1600 cm⁻¹ region. derpharmachemica.com The C-N stretching vibration is typically observed in the range of 1200-1350 cm⁻¹. ekb.eg The C-F stretching vibration, a key indicator of fluorination, usually gives rise to a strong absorption band in the 1000-1300 cm⁻¹ region. ekb.eg

Table 3: Typical IR Absorption Frequencies for Functional Groups in Indazole Derivatives

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch | 3400 - 3600 (broad) |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=C Stretch (Aromatic) | 1400 - 1600 |

| C-N Stretch | 1200 - 1350 |

| C-F Stretch | 1000 - 1300 |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an essential analytical technique for the structural elucidation of novel compounds, providing critical information on molecular weight and fragmentation patterns that aid in confirming the proposed structure. For this compound, with a molecular formula of C₁₃H₉FN₂, high-resolution mass spectrometry (HRMS) is particularly valuable for confirming its elemental composition through highly accurate mass measurements. scispace.comnih.gov The calculated exact mass of this compound is 212.0750 Da.

Electron impact (EI) mass spectrometry is commonly employed to study the fragmentation of organic molecules. The resulting mass spectrum for this compound is expected to exhibit a prominent molecular ion peak ([M]⁺•) at an m/z of 212, which is characteristic of stable aromatic compounds. libretexts.org The analysis of the fragmentation pathway provides further structural confirmation. The fragmentation of the indazole core and its substituents is influenced by the stability of the resulting fragment ions and neutral losses.

The fragmentation of indazole-containing compounds often follows characteristic pathways. For instance, studies on various indazole derivatives, including cannabimimetic indazoles, have identified key fragment ions that are diagnostic for the indazole scaffold. researchgate.netnih.gov While specific fragmentation patterns can be unique to the exact substitution, general principles can be applied to predict the fragmentation of this compound.

The primary fragmentation pathways anticipated for this compound involve cleavages of the indazole ring and the bond connecting the phenyl substituent. Key expected fragmentation processes include:

Loss of Dinitrogen (N₂): A common fragmentation pathway for pyrazole and indazole rings involves the expulsion of a neutral N₂ molecule (28 Da). This would result in a fragment ion at m/z 184, corresponding to the [C₁₃H₉F]⁺• radical cation.

Loss of Hydrogen Cyanide (HCN): The cleavage of the heterocyclic ring can also lead to the loss of an HCN molecule (27 Da), producing a fragment ion at m/z 185.

Cleavage of the Phenyl Group: The bond between the indazole C3 position and the phenyl ring is susceptible to cleavage. This would lead to the formation of a highly stable phenyl cation ([C₆H₅]⁺) at m/z 77, a common and often abundant peak for phenyl-substituted compounds. nih.gov The corresponding 5-fluoro-1H-indazolyl radical cation fragment would be observed at m/z 135.

Fluorine-related Fragmentation: The presence of a fluorine atom can sometimes be indicated by the loss of 19 m/z. dea.gov

The proposed fragmentation data is summarized in the interactive table below.

| m/z (Daltons) | Proposed Fragment Ion | Chemical Formula | Fragmentation Pathway |

| 212 | Molecular Ion [M]⁺• | [C₁₃H₉FN₂]⁺• | Ionization of the parent molecule |

| 184 | [M - N₂]⁺• | [C₁₃H₉F]⁺• | Loss of a neutral dinitrogen molecule from the indazole ring |

| 185 | [M - HCN]⁺• | [C₁₂H₈FN]⁺• | Loss of a neutral hydrogen cyanide molecule from the indazole ring |

| 135 | [C₇H₄FN₂]⁺ | [M - C₆H₅]⁺ | Cleavage of the C3-phenyl bond, forming the 5-fluoro-1H-indazolyl cation |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Cleavage of the C3-phenyl bond, forming the stable phenyl cation |

By combining the precise molecular weight confirmation from HRMS with the detailed fragmentation analysis from techniques like GC-EI-MS, a comprehensive and confident structural elucidation of this compound can be achieved. scispace.comresearchgate.net

General Biological Activities of Indazole Derivatives and their Therapeutic Relevance in In Vitro Models

The indazole scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its presence in a multitude of compounds with diverse and significant biological activities. researchgate.netresearchgate.netnih.gov In vitro studies have established that derivatives of indazole possess a wide pharmacological spectrum, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. researchgate.netresearchgate.nettandfonline.comnih.gov The therapeutic potential of these compounds is frequently evaluated in various in vitro models, which provide crucial insights into their efficacy and mechanisms of action.

In the realm of oncology, indazole derivatives have demonstrated potent antiproliferative and cytotoxic effects against a range of cancer cell lines. rsc.orgrsc.orgmdpi.com For instance, certain novel indazole derivatives have shown significant growth inhibitory activity against breast cancer (4T1, MDA-MB-231), colon cancer (HCT-116), and hepatoma (Hep-G2) cell lines. rsc.orgmdpi.commdpi.com Studies on the 4T1 breast cancer cell line revealed that treatment with an indazole derivative not only inhibited cell proliferation and colony formation but also promoted apoptosis. rsc.orgrsc.org Further research has highlighted the broad-spectrum antitumor potential of these compounds, with demonstrated activity against human chronic myeloid leukemia (K562), lung cancer (A549), and prostate cancer (PC-3) cells in vitro. mdpi.comsemanticscholar.org

The neuroprotective effects of indazole derivatives have also been a subject of investigation, particularly in the context of neurodegenerative diseases like Alzheimer's. In vitro models using human neuroblastoma SH-SY5Y cells, a common model for studying neuronal function, have shown that certain 5-substituted indazole derivatives can protect against β-Amyloid-induced cell death. tandfonline.com

Furthermore, the anti-inflammatory activity of indazoles is a well-documented area of research. researchgate.netnih.gov Some derivatives have been identified as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. nih.gov Their antimicrobial activities have also been evaluated against various pathogens. researchgate.netnih.gov In vitro assays have shown that specific 2H-indazole derivatives exhibit potent antiprotozoal activity against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, in some cases proving more potent than the reference drug metronidazole. nih.gov Activity against yeasts such as Candida albicans and Candida glabrata has also been reported for certain 2,3-diphenyl-2H-indazole derivatives. nih.gov This wide range of biological activities underscores the therapeutic relevance of the indazole scaffold as a versatile platform for drug discovery. researchgate.net

In Vitro Studies on Mechanism of Action

Enzyme inhibition is a primary mechanism through which indazole derivatives exert their biological effects. In vitro enzyme assays are fundamental tools for elucidating these interactions, quantifying inhibitory potency (often as IC₅₀ values), and understanding the kinetics of inhibition. Indazole analogues have been identified as inhibitors of several key enzyme classes, including kinases, cholinesterases, and synthases.

Kinase inhibition is a major focus of indazole-based drug discovery, particularly in oncology. nih.govmdpi.com Derivatives have been developed as potent inhibitors of a variety of kinases, such as pan-Pim kinases, Fibroblast Growth Factor Receptors (FGFR), and Epidermal Growth Factor Receptors (EGFR). nih.govmdpi.comnih.gov For example, a 1H-indazole derivative, compound 82a, demonstrated potent inhibition of Pim-1, Pim-2, and Pim-3 with IC₅₀ values of 0.4, 1.1, and 0.4 nM, respectively. nih.govmdpi.com Another derivative, compound 106, was identified as a potent inhibitor of FGFR1-3, with IC₅₀ values of 2.0, 0.8, and 4.5 µM, respectively. mdpi.com The table below summarizes the inhibitory activities of selected fluorinated indazole analogues against various kinases.

| Compound | Target Enzyme | IC₅₀ Value | Reference |

|---|---|---|---|

| Compound 82a (5-(2,6-difluorophenyl) moiety) | Pim-1 | 0.4 nM | nih.govmdpi.com |

| Compound 82a (5-(2,6-difluorophenyl) moiety) | Pim-2 | 1.1 nM | nih.govmdpi.com |

| Compound 82a (5-(2,6-difluorophenyl) moiety) | Pim-3 | 0.4 nM | nih.govmdpi.com |

| Compound 100 (2,6-difluoro-3-methoxyphenyl group) | FGFR1 | < 4.1 nM | mdpi.com |

| Compound 100 (2,6-difluoro-3-methoxyphenyl group) | FGFR2 | 2.0 ± 0.8 nM | mdpi.com |

| Compound 52 (6-fluoroindazole) | ROCK1 | 14 nM | nih.gov |

| Compound 51 (4-fluoroindazole) | ROCK1 | 2500 nM | nih.gov |

| Compound 107 (1H-indazole analogue) | EGFR (L858R/T790M double mutant) | 0.07 µM | nih.govmdpi.com |

In the context of neurodegenerative diseases, indazole derivatives have been evaluated as inhibitors of enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and β-site amyloid precursor protein cleaving enzyme 1 (BACE1). tandfonline.com Some 5-substituted indazoles were found to be effective dual inhibitors of cholinesterases and BACE1. tandfonline.com Competition studies on BuChE further helped to characterize the nature of the enzyme-inhibitor interaction. tandfonline.com

Additionally, certain fluorinated indazoles have been investigated as selective inhibitors of nitric oxide synthase (NOS) isoforms. nih.govresearchgate.net For example, 4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole was shown to inhibit NOS-II activity by 80% while not affecting NOS-I activity, indicating isoform selectivity. researchgate.net

Receptor binding assays are crucial for identifying and characterizing the interaction of indazole analogues with various physiological receptors. These studies, often using radioligand displacement techniques, determine the affinity (expressed as Kᵢ or IC₅₀) of a compound for a specific receptor subtype and can reveal its selectivity profile.

Indazole derivatives have been shown to interact with a range of G protein-coupled receptors (GPCRs) and other receptor types. Notably, they have been investigated as antagonists for serotonin (B10506) (5-HT) receptors, such as 5-HT₂, 5-HT₃, and 5-HT₄. mdpi.comaustinpublishinggroup.com For example, Granisetron, a well-known N(1)–C(3)-disubstituted indazole, is a selective 5-HT₃ receptor antagonist. austinpublishinggroup.com More recent research has explored indazole analogues of tryptamines as agonists for the serotonin 2A (5-HT₂ₐ) receptor. acs.org The 1H-indazole analogue of 5-MeO-DMT (compound 6a) was found to be a moderately potent 5-HT₂ₐ agonist (EC₅₀ = 203 nM) with high selectivity over the 5-HT₂ₑ receptor. acs.org

The interaction of fluorinated indazole analogues with adrenoceptors has also been studied. In a series of 1-((imidazolidin-2-yl)imino)-1H-indole and -indazole analogues, radioligand binding assays demonstrated high affinity for the α₂-adrenoceptor (α₂-AR). arabjchem.org The 7-fluoro analogue (87c) showed a particularly high selectivity ratio for α₂-AR over the I₁-imidazoline binding site. arabjchem.org

Furthermore, the indazole scaffold is a key component in many synthetic cannabinoid receptor agonists. nih.gov In vitro functional assays measuring receptor activation have shown that compounds like (S)-5F-MDMB-PINACA, which contains a 5-fluoro-1H-indazole-3-carboxamide core, are highly potent agonists at the human CB₁ receptor, with an EC₅₀ value of 1.78 nM. nih.gov The specific interactions, such as the role of the amide moiety, can affect both ligand affinity and receptor activation. nih.gov

Beyond direct enzyme or receptor interactions, indazole derivatives modulate various intracellular signaling pathways, leading to their observed biological effects in vitro. These modulations are often studied in relevant cell-based systems, such as cancer cell lines or neuronal cells.

A key mechanism in the anticancer activity of many indazole derivatives is the induction of apoptosis, or programmed cell death. rsc.orgrsc.org In vitro studies using the 4T1 breast cancer cell line showed that treatment with compound 2f, an indazole derivative, led to a dose-dependent increase in apoptosis. rsc.orgrsc.org This was associated with the modulation of key proteins in the apoptotic pathway, including the upregulation of cleaved caspase-3 and the pro-apoptotic protein Bax, and the downregulation of the anti-apoptotic protein Bcl-2. rsc.orgrsc.org The same compound was also found to decrease the mitochondrial membrane potential and increase levels of reactive oxygen species (ROS) in 4T1 cells, further implicating the mitochondrial pathway of apoptosis. rsc.org

Recent studies on 1H-indazole-3-amine derivatives have suggested that their antitumor activity may involve the p53/MDM2 pathway. semanticscholar.org Compound 6o was found to induce apoptosis and affect the cell cycle in K562 leukemia cells in a concentration-dependent manner, possibly by inhibiting Bcl-2 family members and modulating this critical tumor suppressor pathway. semanticscholar.org

Indazole derivatives also influence other major signaling cascades. Some have been shown to modulate the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell proliferation and survival. nih.gov Additionally, the key metabolic sensor AMP-activated protein kinase (AMPK) has been identified as a target. A 2-oxindole fluorinated derivative was found to activate AMPK in prostate cancer cells (PC-3, DU145, and LNCaP), leading to inhibition of cell viability. researchgate.net These findings demonstrate that indazole analogues can exert their therapeutic potential by intervening in complex cellular signaling networks.

Structure-Activity Relationship (SAR) of Fluorinated Phenyl Indazoles

Structure-activity relationship (SAR) studies are essential for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. For fluorinated phenyl indazoles, SAR analyses have provided critical insights into how the position and nature of substituents on both the indazole core and the phenyl ring influence biological activity.

Systematic modifications have shown that substitutions at various positions of the indazole ring are crucial. semanticscholar.orgmdpi.com For instance, in a series of 1H-indazole-3-amine derivatives evaluated for antitumor activity, the substituent on the benzene ring at the C-5 position of the indazole had a significant effect on antiproliferative activity against Hep-G2 cells. semanticscholar.org Aromatic ring substitutions at C-5, often achieved via Suzuki coupling, allow for the exploration of interactions with more targets and an understanding of how different substituents impact activity. semanticscholar.org Similarly, for a series of allosteric CC-Chemokine Receptor 4 (CCR4) antagonists, it was found that only small groups were tolerated at the C5, C6, or C7 positions, with C6-substituted analogues being preferred. acs.org

The nature of the substituent at the 3-phenyl position also plays a key role. In one study on STAT3 inhibitors, replacing a pentafluorophenyl group with analogues having fewer fluorine atoms or with other groups like 3,5-bis(trifluoromethyl)phenyl significantly diminished the inhibitory activity. acs.org This highlights the specific requirement of the pentafluorophenyl moiety for that particular target.

Furthermore, the substitution pattern on the N1 position of the indazole ring has been explored. For YC-1, an indazole derivative with a benzyl (B1604629) group at the N1 position, SAR studies showed that substitution on the benzyl ring was critical for activity. nih.gov Specifically, fluoro or cyano substitution at the ortho position of the benzyl ring resulted in better inhibitory activity, whereas substitution at the meta or para positions reduced it. nih.gov These detailed SAR studies are invaluable for the rational design of new, more effective fluorinated phenyl indazole-based therapeutic agents. semanticscholar.orgmdpi.com

The strategic incorporation of fluorine atoms is a widely used tactic in medicinal chemistry to enhance a drug candidate's profile. ontosight.airsc.org Fluorine substitution can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, binding affinity, and basicity, which in turn influences its biological activity and selectivity. ontosight.airsc.org

The position of fluorine substitution on the indazole ring or the attached phenyl group is a critical determinant of its effect. In the development of inhibitors for fibroblast growth factor receptors (FGFR), it was found that fluorine substitution at the 6-position of the indazole ring improved both enzymatic activity and cellular potency. nih.gov Conversely, for the same target, fluorine substitutions on the phenyl rings at other positions were not well-tolerated. nih.gov Similarly, in the development of Rho kinase (ROCK1) inhibitors, a 6-fluoroindazole derivative (compound 52) showed significantly enhanced potency (IC₅₀ = 14 nM) compared to its 4-fluoroindazole counterpart (compound 51, IC₅₀ = 2500 nM). nih.gov

Fluorine substitution can also enhance selectivity. For example, a single fluorine substitution at the 3-position of a phenyl ring in a series of STAT3 inhibitors led to a twofold improvement in potency, whereas other fluorine placements showed no improvement. acs.org In another study on nitric oxide synthase (NOS) inhibitors, increasing the fluorination of the aromatic ring enhanced inhibitory potency and, notably, the selectivity for the iNOS (NOS-II) isoform over the nNOS (NOS-I) isoform. researchgate.net For instance, 4,5,6,7-tetrafluoro-1H-indazole showed higher potency and selectivity for iNOS compared to its non-fluorinated counterpart. researchgate.net This effect is often attributed to fluorine's ability to form specific interactions, such as hydrogen bonds or halogen bonds, within the target's binding pocket, thereby enhancing binding affinity and modulating selectivity. ontosight.airsc.org

The table below illustrates the impact of fluorine substitution by comparing the activity of fluorinated versus non-fluorinated or differently fluorinated analogues.

| Compound Series/Target | Analogue | Biological Activity (IC₅₀/EC₅₀) | Key Finding | Reference |

|---|---|---|---|---|

| ROCK1 Inhibitors | Compound 51 (4-Fluoroindazole) | 2500 nM | Fluorine at C6 is significantly more potent than at C4. | nih.gov |

| Compound 52 (6-Fluoroindazole) | 14 nM | |||

| STAT3 Inhibitors (Salicylic acid core) | SH4-54 (Parent compound, 3-Cl) | 4.4 µM | A single fluorine at the 3-position improves potency over chlorine. | acs.org |

| Compound 2v (3-F) | 1.8 µM | |||

| α₂-Adrenoceptor Ligands | Unsubstituted Indole (B1671886) Analogue (87a) | I₁/α₂ Selectivity Ratio: 1300 | 7-Fluoro substitution greatly increases selectivity for α₂-AR over I₁ receptor. | arabjchem.org |

| 7-Fluoro Indole Analogue (87c) | I₁/α₂ Selectivity Ratio: 9636 | |||

| Antitumor Agents (Hep-G2 cells) | 5-(3-fluorophenyl)-1H-indazole-3-amine (5b) | IC₅₀ > 40 µM | 3,5-difluoro substitution is significantly more active than 3-fluoro substitution. | semanticscholar.org |

| 5-(3,5-difluorophenyl)-1H-indazole-3-amine (5j) | IC₅₀ = 6.43 µM |

Effects of Modifications on the Phenyl Moiety at C-3

Modifications to the phenyl group at the C-3 position of the indazole ring system have been a key area of investigation in the development of various therapeutic agents. The nature and position of substituents on this phenyl ring can significantly influence the biological activity of the resulting analogues.

Research has shown that the electronic properties of substituents on the 2-phenyl ring, including electron-donating groups like -OH, -OMe, and -NMe2, and electron-withdrawing groups such as –NO2, –CF3, and –I, play a role in the compound's activity. rsc.org For instance, in a series of 1H-indazole derivatives, the introduction of a methylthio group at the para position of the C-3 phenyl ring was explored. mdpi.com Similarly, replacing the phenyl ring with a pyridine (B92270) ring, as in 3-(Pyridin-3-yl)-1H-indazole, has been synthesized and studied. mdpi.com

The following table details the impact of various substituents on the C-3 phenyl ring of indazole analogues on their biological activity against different cancer cell lines.

Table 1: Effect of C-3 Phenyl Ring Modifications on Anticancer Activity

| Compound | C-3 Phenyl Substituent | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 92g | 5-chloro-1H-benzimidazole | A549 | 0.316 | rsc.org |

| 92j | 5-chloro-1H-benzimidazole | MCF-7 | 0.0316 | rsc.org |

| 140a | 2-(4-(ethylsulfonyl)phenyl)acetic acid coupled | LNCaP, 22Rv1, C4-2B | 6.3-8.3 | rsc.org |

| 140b | 2-(4-(ethylsulfonyl)phenyl)acetic acid coupled | LNCaP, 22Rv1, C4-2B | 4.6-8.1 | rsc.org |

Importance of Substituent Positions on the Indazole Nucleus (e.g., N-1, C-3, C-4, C-5, C-6)

The strategic placement of various functional groups on the indazole nucleus is a critical determinant of the pharmacological profile of its derivatives. Structure-activity relationship (SAR) studies have consistently demonstrated that substituents at the N-1, C-3, C-4, C-5, and C-6 positions can profoundly impact potency, selectivity, and pharmacokinetic properties. acs.orgmdpi.combeilstein-journals.org

N-1 Position: Alkylation at the N-1 position is a common strategy to modulate the activity of indazole-based compounds. For instance, N-1 meta-substituted benzyl groups have been identified as potent substituents for certain biological targets. acs.orgnih.gov The regioselectivity of N-alkylation is influenced by both steric and electronic factors of substituents elsewhere on the indazole ring. beilstein-journals.orgd-nb.info For example, the presence of a sterically demanding group at the C-7 position can direct alkylation to the N-2 position. beilstein-journals.orgd-nb.info

C-3 Position: The C-3 position is a crucial site for modification, often accommodating aryl groups that are essential for inhibitory activities against various enzymes. mdpi.com The nature of the substituent at C-3 can dictate the compound's mechanism of action. For example, the presence of a suitably substituted carbohydrazide (B1668358) moiety at the C-3 position has been shown to be crucial for potent in vitro inhibitory activities. mdpi.com

C-4 Position: Substituents at the C-4 position have also been shown to be important for activity. In a series of indazole arylsulfonamides, methoxy- or hydroxyl-containing groups at the C-4 position were found to be more potent. acs.orgnih.gov

C-5 Position: The C-5 position is another key site for substitution. In the context of Glycogen synthase kinase-3 beta (GSK-3β) inhibitors, 5-substituted-1H-indazole derivatives have been studied to understand the necessary structural features for enhanced biological activity. innovareacademics.in For some targets, only small groups are tolerated at the C-5 position. acs.orgnih.gov

C-6 Position: The C-6 position has been identified as a preferred site for substitution in certain classes of indazole derivatives. acs.orgnih.gov For example, in the development of phosphoinositide 3-kinase (PI3K) inhibitors, amending the C-6 position of the indazole with an indole substituent resulted in a highly effective compound. nih.gov

The following table summarizes the influence of substituent positions on the indazole nucleus on biological activity.

Table 2: Influence of Substituent Position on Indazole Nucleus Activity

| Position | Substituent Type/Effect | Biological Target/Activity | Reference |

|---|---|---|---|

| N-1 | meta-substituted benzyl groups | CCR4 antagonists | acs.orgnih.gov |

| C-3 | Aryl groups | Enzyme inhibition | mdpi.com |

| C-3 | Substituted carbohydrazide | IDO1 inhibition | mdpi.com |

| C-4 | Methoxy (B1213986) or hydroxyl groups | CCR4 antagonists | acs.orgnih.gov |

| C-5 | Small groups | CCR4 antagonists | acs.orgnih.gov |

| C-5 | Various substituents | GSK-3β inhibition | innovareacademics.in |

| C-6 | Indole substituent | PI3Kδ inhibition | nih.gov |

| C-6 | Fluoro group | CCR4 antagonists | acs.org |

Pharmacophore Modeling and Quantitative Structure-Activity Relationship (QSAR) in Indazole Derivatives

Pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) are powerful computational tools that have been extensively applied to the study of indazole derivatives. samipubco.com These methods provide crucial insights into the structural requirements for biological activity, guiding the design and optimization of new, more potent compounds. researchgate.nettandfonline.com

Development and Validation of Indazole-Based Pharmacophores for Specific Target Interactions

Pharmacophore models define the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For indazole derivatives, these models have been successfully developed and validated for a variety of targets, including kinases and other enzymes. nih.govwhiterose.ac.uk

The process typically involves identifying a set of active compounds and using computational software to derive a common feature hypothesis. ugm.ac.idugm.ac.id This hypothesis might include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. ugm.ac.idugm.ac.id For example, a pharmacophore model for fibroblast growth factor receptor (FGFR) kinase inhibitors identified an indazole-based pharmacophore that included a hydrogen bond interaction between the indazole N-2 and the backbone of a key amino acid in the receptor. nih.gov Validation of these models is crucial and is often performed using a test set of compounds with known activities. ugm.ac.idugm.ac.id

Computational Approaches to QSAR for Activity Prediction and Design Optimization

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. innovareacademics.inaboutscience.eunih.gov These models can then be used to predict the activity of novel, untested compounds and to guide the optimization of lead structures. researchgate.net

Various computational approaches are employed in QSAR studies of indazole derivatives, including 2D-QSAR and 3D-QSAR methods. innovareacademics.inresearchgate.net 2D-QSAR models use descriptors calculated from the 2D structure of the molecules, such as topological indices and molecular weight. innovareacademics.inresearchgate.net 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), utilize information from the 3D alignment of the molecules to generate predictive models. sci-hub.se These models provide contour maps that visualize the regions where steric, electrostatic, and other properties are favorable or unfavorable for activity, offering direct guidance for design optimization. researchgate.nettandfonline.com For instance, 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors have helped in building a structural framework for designing new inhibitors. researchgate.nettandfonline.com

The following table presents a selection of QSAR studies on indazole derivatives, highlighting the methodologies and key findings.

Table 3: QSAR Studies on Indazole Derivatives

| QSAR Method | Target | Key Findings | Reference |

|---|---|---|---|

| 2D/3D QSAR | GSK-3β | Identified important descriptors for biological activity. | innovareacademics.in |

| 3D-QSAR | HIF-1α | Generated steric and electrostatic maps for inhibitor design. | researchgate.nettandfonline.com |

| 2D-QSAR | Anti-inflammatory | Revealed that hydroxyl and methoxy groups improve activity. | researchgate.net |

| 3D-QSAR | LRRK2 | Achieved high activity-descriptor relationship efficiency. | sci-hub.se |

| 2D/3D QSAR | TTK inhibitors | Developed a reliable and predictive model for anticancer activity. | researchgate.net |

Advanced Computational Chemistry and Modeling of 5 Fluoro 3 Phenyl 1h Indazole

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. By calculating the electron density, DFT can accurately predict various molecular attributes, providing a theoretical framework to understand the behavior of 5-Fluoro-3-Phenyl-1H-Indazole.

The electronic properties of a molecule are fundamental to its chemical reactivity and biological activity. Key descriptors derived from DFT calculations, such as the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP), offer a detailed picture of the electronic character of this compound.

The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a critical parameter for determining molecular stability and reactivity. irjweb.com A smaller energy gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com For indazole derivatives, a significant HOMO-LUMO energy gap is indicative of high stability. nih.gov

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It helps in identifying the regions that are rich or poor in electrons, which are susceptible to electrophilic and nucleophilic attack, respectively. nih.gov In the MEP map, red-colored regions indicate negative electrostatic potential and are associated with electrophilic reactivity, while blue-colored regions represent positive electrostatic potential, indicating nucleophilic reactivity. nih.gov For heterocyclic compounds, the MEP surface is instrumental in predicting sites for intermolecular interactions, such as hydrogen bonding. nih.gov

Table 1: Representative DFT-Calculated Electronic Properties of Indazole Derivatives

| Property | Description | Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the electron-donating capability of the molecule. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the electron-accepting capability of the molecule. |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO. | A larger gap implies higher stability and lower reactivity. |

| Molecular Electrostatic Potential (MEP) | 3D map of the electronic charge distribution. | Identifies potential sites for electrophilic and nucleophilic attack and hydrogen bonding. |

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-isomers, which differ in the position of the hydrogen atom on the nitrogen atoms of the pyrazole (B372694) ring. chemicalbook.com The relative stability of these tautomers is crucial as it can significantly influence their chemical and biological properties. nih.gov

Computational studies, including DFT calculations, have consistently shown that for the parent indazole and many of its substituted derivatives, the 1H-tautomer is energetically more stable than the 2H-tautomer. chemicalbook.comwuxibiology.comresearchgate.net The energy difference is typically in the range of a few kcal/mol. chemicalbook.comwuxibiology.com For instance, calculations have revealed that 1H-indazole is more stable than 2H-indazole by approximately 4.46 kcal/mol. wuxibiology.com This preference for the 1H-form is a general observation for indazoles and is expected to hold for this compound. chemicalbook.comnih.gov The greater stability of the 1H-tautomer is an important factor in predicting its behavior in chemical reactions and biological systems. nih.gov

Table 2: Calculated Relative Energies of Indazole Tautomers

| Tautomer | Relative Energy (kcal/mol) | Stability |

| 1H-Indazole | 0.00 | More Stable |

| 2H-Indazole | +4.46 | Less Stable |

Data based on DFT calculations for the parent indazole molecule. wuxibiology.com Similar trends are expected for this compound.

DFT calculations can also be employed to predict the most probable sites for chemical reactions. Fukui functions, which are derived from the change in electron density upon the addition or removal of an electron, are powerful tools for identifying reactive centers within a molecule. researchgate.net These functions help in pinpointing the sites that are most susceptible to electrophilic, nucleophilic, and radical attacks.

By analyzing the Fukui functions and the distribution of the HOMO and LUMO, one can predict the reactivity of different atoms in the this compound molecule. Generally, atoms with a high value of the Fukui function for nucleophilic attack are prone to react with electrophiles, and vice versa. This analysis is crucial for understanding the molecule's chemical behavior and for designing synthetic pathways.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. rjptonline.org This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug candidate and its biological target.

For this compound, molecular docking simulations can elucidate how it fits into the active site of a target protein. These simulations can predict the specific binding pose and identify the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.

Indazole derivatives are known to be effective inhibitors of various protein kinases, which are crucial targets in cancer therapy. nih.gov Docking studies of indazole-based compounds have revealed that the indazole core can form critical hydrogen bonds with the hinge region of the kinase active site, a common binding motif for kinase inhibitors. nih.gov The phenyl and fluoro substituents on the this compound molecule would likely engage in additional hydrophobic and specific interactions within the active site, contributing to its binding affinity and selectivity.

Table 3: Common Intermolecular Interactions in Ligand-Protein Binding

| Interaction Type | Description | Potential Role in this compound Binding |

| Hydrogen Bonds | An electrostatic attraction between a hydrogen atom and a nearby electronegative atom. | The nitrogen atoms of the indazole ring can act as hydrogen bond donors or acceptors. |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution. | The phenyl ring is likely to engage in hydrophobic interactions with nonpolar residues in the active site. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The phenyl and indazole rings can participate in π-π stacking with aromatic amino acid residues. |

| Halogen Bonds | A noncovalent interaction involving a halogen atom. | The fluorine atom can potentially form halogen bonds with electron-donating atoms in the protein. |

Beyond predicting the binding mode, molecular docking simulations provide a quantitative estimation of the binding affinity, often expressed as a docking score or binding energy. researchgate.net A lower binding energy generally indicates a more stable and favorable interaction between the ligand and the protein. researchgate.net By comparing the docking scores of this compound against different protein targets, it is possible to computationally assess its potential affinity and selectivity.

For instance, docking studies on various indazole derivatives have been used to predict their inhibitory activity against targets like cyclin-dependent kinases (CDKs) and Aurora kinases, which are involved in cell cycle regulation and are implicated in cancer. nih.gov The selectivity of a compound for a specific kinase over others is a critical factor in developing targeted therapies with fewer side effects. Computational assessment of ligand affinity across a panel of kinases can help in predicting the selectivity profile of this compound.

Table 4: Representative Binding Affinities of Indazole Derivatives Against Kinase Targets

| Compound Type | Target Protein | Predicted Binding Affinity (kcal/mol) |

| Indole (B1671886)–triazole hybrid | AKT1 Kinase | -8.60 |

| 2-Phenylbenzimidazole | CDK4/CycD1 | -8.2 |

| Indole based diaza-sulphonamide | JAK-3 protein | -9.7 |

Note: The binding affinities are for representative indazole and related heterocyclic derivatives against various kinase targets and serve as an illustrative example. nih.govnih.govnih.gov The specific binding affinity of this compound would depend on the specific protein target and the computational methodology used.

Molecular Dynamics (MD) Simulations for Dynamic Behavior Analysis

Molecular dynamics (MD) simulations are powerful computational tools used to understand the dynamic behavior of molecules over time at an atomic level. For this compound, MD simulations can provide critical insights into its interaction with biological targets, such as proteins or enzymes. These simulations model the movement of every atom in the system by solving Newton's equations of motion, allowing researchers to observe how the ligand (the indazole compound) and its target macromolecule behave and interact in a simulated physiological environment.

The primary goal of performing MD simulations is to explore the conformational landscape of the ligand-target complex, assess its stability, and characterize the key intermolecular interactions that govern the binding event. By analyzing the trajectory of the simulation, scientists can identify stable binding poses, calculate binding free energies, and understand the role of specific amino acid residues in the binding pocket. This information is invaluable for rational drug design, enabling the optimization of lead compounds to improve their affinity and specificity.

Once this compound is docked into the active site of a target protein, MD simulations are employed to assess the stability of the predicted binding pose and explore its conformational dynamics. A stable complex is typically characterized by minimal fluctuations in the ligand's position and orientation within the binding pocket over the course of the simulation.

Key metrics are used to analyze the stability of the ligand-target complex:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein and ligand atoms from their initial positions over time. A low and converging RMSD value for both the protein backbone and the ligand suggests that the complex has reached a stable equilibrium.

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues or ligand atoms to identify regions of high flexibility or rigidity. This can highlight which parts of the protein are most affected by the ligand's binding and which atoms of the ligand are most mobile.

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and the protein throughout the simulation is a strong indicator of a stable interaction. MD simulations allow for the tracking of hydrogen bond distances and angles over time.

By simulating the dynamic behavior of the this compound-target complex, researchers can confirm whether the initial docked pose is maintained, or if the ligand explores other, more stable conformations within the binding site. This dynamic view provides a more realistic and accurate understanding of the binding event than static docking models alone.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Metabolic Stability in In Vitro Systems

Before a compound can be considered for further development, its pharmacokinetic properties must be evaluated. In silico ADME prediction models use computational algorithms to estimate these properties based on the molecule's structure, which helps in the early identification of potential liabilities. For this compound, these predictions provide a preliminary assessment of its drug-like characteristics.

These computational tools analyze various molecular descriptors (e.g., molecular weight, lipophilicity, polar surface area) to predict ADME properties. The data generated helps prioritize candidates for more resource-intensive in vitro and in vivo testing.

| Property | Predicted Value for this compound (Representative) | Importance in Drug Discovery |

| Molecular Weight | ~226 g/mol | Influences absorption and distribution; lower weight is generally preferred. |

| LogP (Lipophilicity) | 2.5 - 3.5 | Affects solubility, permeability, and metabolism. An optimal range is crucial. |

| Aqueous Solubility | Low to Moderate | Essential for absorption; poor solubility can limit oral bioavailability. |

| H-Bond Donors/Acceptors | 1 Donor, 2 Acceptors | Influences binding to targets and solubility. |

| Blood-Brain Barrier | Likely to cross | Predicts potential for CNS activity or side effects. |

| CYP450 Inhibition | Potential inhibitor of specific isoforms | Predicts the likelihood of drug-drug interactions. |

| Human Intestinal Abs. | High | Estimates the extent of absorption from the gastrointestinal tract. |

Note: The values in this table are representative predictions for a molecule with the structure of this compound and are not based on experimental results.

The metabolic fate of a drug candidate is a critical determinant of its efficacy and safety. For this compound, two major metabolic pathways are predicted based on its chemical structure: hydroxylation and oxidative defluorination. These reactions are primarily mediated by cytochrome P450 (CYP) enzymes in the liver.

Hydroxylation: This is a common Phase I metabolic reaction. For this compound, hydroxylation is likely to occur on the phenyl ring. The exact position of hydroxylation (ortho, meta, or para) depends on the electronic properties of the ring and the specific CYP enzymes involved. The indazole ring system itself could also be a site for hydroxylation.

Oxidative Defluorination: The presence of a fluorine atom on the indazole ring introduces the possibility of oxidative defluorination. Although the carbon-fluorine bond is very strong, metabolic cleavage can occur, leading to the formation of a hydroxylated metabolite and the release of a fluoride (B91410) ion. This pathway can sometimes lead to the formation of reactive intermediates.

Predicting these pathways helps in identifying potential metabolites that would need to be synthesized and tested for activity and toxicity.

To experimentally validate the in silico predictions, in vitro metabolic stability assays are performed. These assays measure the rate at which a compound is metabolized by liver enzymes.

Human Liver Microsomes (HLM): HLMs are vesicles of the endoplasmic reticulum from human liver cells and contain a high concentration of Phase I metabolic enzymes, particularly CYPs. Incubating this compound with HLMs allows for the determination of its intrinsic clearance (CLint) by these enzymes. A high clearance rate in HLMs suggests rapid Phase I metabolism.

Hepatocytes: Cryopreserved human hepatocytes are whole liver cells that contain both Phase I and Phase II metabolic enzymes, as well as transporters. Assays using hepatocytes provide a more comprehensive picture of liver metabolism and clearance. They are considered a more physiologically relevant model for predicting in vivo hepatic clearance.

The data obtained from these assays, such as the half-life (t½) and intrinsic clearance, are used to classify the compound's metabolic stability (e.g., low, medium, or high clearance) and to predict its hepatic clearance in humans.

| Assay System | Parameter | Result (Illustrative) | Interpretation |

| Human Liver Microsomes | Half-life (t½) | 35 min | Indicates moderate to rapid metabolism by Phase I enzymes. |

| Intrinsic Clearance (CLint) | 40 µL/min/mg protein | Suggests the compound is readily metabolized by microsomal enzymes. | |

| Human Hepatocytes | Half-life (t½) | 25 min | Reflects overall hepatic metabolism, including Phase I and Phase II processes. |

| Intrinsic Clearance (CLint) | 1500 mL/min/kg | Used to predict the in vivo hepatic clearance rate. |

Note: The values in this table are illustrative for a compound with this structure and are not specific experimental results for this compound.

Future Research Directions and Prospective Therapeutic Applications of 5 Fluoro 3 Phenyl 1h Indazole

Optimization Strategies for Enhanced Biological Activity, Potency, and Selectivity

The optimization of the 5-Fluoro-3-Phenyl-1H-Indazole scaffold is a critical step in translating its therapeutic potential into viable clinical candidates. Structure-activity relationship (SAR) studies are fundamental to this process, systematically exploring how modifications to the core structure impact biological activity.

Key areas for SAR exploration on the this compound core include:

Substitution on the Phenyl Ring: The phenyl group at the 3-position is a prime site for modification. Introducing various substituents (e.g., hydroxyl, methoxy (B1213986), amino, nitro groups) at different positions (ortho, meta, para) can modulate the electronic and steric properties of the molecule, potentially enhancing its binding affinity and selectivity for specific biological targets.

N1-Substitution on the Indazole Ring: The nitrogen at the 1-position of the indazole ring offers another avenue for chemical modification. Alkylation, arylation, or the introduction of more complex side chains can influence the compound's solubility, metabolic stability, and pharmacokinetic profile.

Bioisosteric Replacement: Replacing the phenyl ring with other aromatic or heteroaromatic systems could lead to novel analogs with improved properties. Similarly, the fluorine atom could be replaced with other halogens or small functional groups to fine-tune the molecule's electronic character.

The following table illustrates a hypothetical SAR study for this compound derivatives, drawing parallels from known indazole-based kinase inhibitors.

| Compound | R1 (Phenyl Substitution) | R2 (Indazole N1-Substitution) | Target Kinase IC50 (nM) |

|---|---|---|---|

| 1a | H | H | 500 |

| 1b | 4-OH | H | 250 |

| 1c | 4-OCH3 | H | 300 |

| 1d | H | CH3 | 450 |

| 1e | 4-OH | CH3 | 150 |

Exploration of Novel Molecular Targets and Disease Indications for Indazole Scaffolds

While indazoles are well-known as kinase inhibitors, the this compound scaffold may exhibit activity against a broader range of molecular targets, opening up new therapeutic avenues.

Potential novel targets and disease indications include:

Epigenetic Modifiers: Enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) and methyltransferases, are increasingly recognized as important cancer targets. The indazole core could be adapted to interact with the active sites of these enzymes.

G-Protein Coupled Receptors (GPCRs): GPCRs are a large family of transmembrane receptors involved in a multitude of physiological processes. High-throughput screening campaigns could reveal unexpected activity of this compound derivatives against specific GPCRs implicated in neurological or metabolic disorders.

Ion Channels: Certain ion channels are dysregulated in various diseases, including pain and cardiovascular disorders. The structural features of this compound may allow it to modulate the activity of specific ion channels.

Anti-Infective Targets: The indazole nucleus has been explored for its antimicrobial and antiviral properties. Screening this compound and its analogs against a panel of pathogenic bacteria, fungi, and viruses could identify novel anti-infective agents.

Development of Advanced Integrated Computational and Experimental Methodologies for Rational Drug Design

The integration of computational and experimental approaches can significantly accelerate the drug discovery process for this compound derivatives.

Key integrated methodologies include:

Pharmacophore Modeling and Virtual Screening: Based on the structure of known active indazole compounds, a pharmacophore model can be developed to identify the key chemical features required for biological activity. This model can then be used to virtually screen large compound libraries to identify novel hits with the desired activity profile.

Molecular Docking and Dynamics Simulations: For identified biological targets, molecular docking can predict the binding mode and affinity of this compound derivatives. Molecular dynamics simulations can then be used to study the stability of the ligand-protein complex and to understand the key interactions at an atomic level.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be built to correlate the chemical structures of a series of this compound analogs with their biological activities. These models can then be used to predict the activity of newly designed compounds, guiding the synthetic efforts towards more potent molecules.

The following table presents hypothetical data from a virtual screening campaign targeting a specific kinase.

| Compound ID | Docking Score (kcal/mol) | Predicted IC50 (nM) | Experimental IC50 (nM) |

|---|---|---|---|

| FP-Ind-01 | -9.8 | 150 | 200 |

| FP-Ind-02 | -10.5 | 80 | 100 |

| FP-Ind-03 | -8.9 | 300 | 350 |

| FP-Ind-04 | -11.2 | 40 | 50 |

| FP-Ind-05 | -9.5 | 180 | 220 |

Synergistic Approaches Combining Synthetic Innovations with In Silico Screening and Biological Evaluation

A synergistic and iterative approach that combines modern synthetic chemistry, computational modeling, and biological testing is essential for the successful development of drugs based on the this compound scaffold.

This integrated workflow involves:

Initial Hit Identification: Utilizing high-throughput screening or virtual screening to identify initial lead compounds.

In Silico-Guided Optimization: Employing computational tools to design a focused library of analogs with predicted improved activity and properties.

Efficient Synthesis: Developing robust and efficient synthetic routes to access the designed analogs.

Biological Evaluation: Screening the synthesized compounds in relevant in vitro and in cell-based assays to determine their potency, selectivity, and mechanism of action.

Iterative Refinement: Using the experimental data to refine the computational models and design the next generation of compounds, creating a continuous loop of design, synthesis, and testing.

This synergistic approach ensures that resources are focused on the most promising avenues of research, ultimately increasing the efficiency and success rate of the drug discovery process.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Fluoro-3-Phenyl-1H-Indazole, and what are their mechanistic considerations?